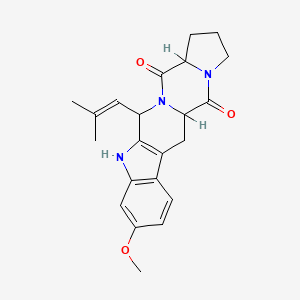

12alpha-Fumitremorgin C

Description

This compound is a natural product found in Aspergillus fumigatus and Aspergillus sydowii with data available.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4(9),5,7-tetraene-14,20-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-12(2)9-18-20-15(14-7-6-13(28-3)10-16(14)23-20)11-19-21(26)24-8-4-5-17(24)22(27)25(18)19/h6-7,9-10,17-19,23H,4-5,8,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEYVIGIPJSTOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C2=C(CC3N1C(=O)C4CCCN4C3=O)C5=C(N2)C=C(C=C5)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Fumitremorgin Biosynthesis Pathway in Aspergillus fumigatus: A Technical Guide for Researchers

An In-depth Examination of the Genetic and Enzymatic Machinery for the Production of Fumitremorgin Mycotoxins

Introduction

Fumitremorgins are a class of prenylated indole alkaloids produced by the opportunistic human pathogen Aspergillus fumigatus. These secondary metabolites have garnered significant interest within the scientific community due to their complex chemical structures and diverse biological activities, including potent tremorgenic effects and the ability to inhibit breast cancer resistance protein (BCRP), a key transporter involved in multidrug resistance. Understanding the intricate biosynthesis of these compounds is crucial for researchers in mycology, natural product chemistry, and drug development. This technical guide provides a comprehensive overview of the fumitremorgin biosynthesis pathway, detailing the genetic basis, enzymatic reactions, and regulatory networks. It is intended to serve as a valuable resource for scientists seeking to explore this fascinating area of fungal secondary metabolism.

The Fumitremorgin Biosynthetic Gene Cluster (ftm)

The biosynthesis of fumitremorgins is orchestrated by a set of genes co-located in a specific region of the A. fumigatus genome, known as a biosynthetic gene cluster (BGC).[1][2] The ftm gene cluster contains the genetic blueprint for all the enzymes required for the stepwise synthesis of fumitremorgins from simple amino acid precursors. The core genes and their corresponding enzymes within the ftm cluster are outlined below:

| Gene | Enzyme | Function |

| ftmA | Brevianamide F Synthetase (NRPS) | Condensation of L-tryptophan and L-proline to form brevianamide F. |

| ftmB (ftmPT1) | Brevianamide F Prenyltransferase | Prenylation of brevianamide F to produce tryprostatin B. |

| ftmC (ftmP450-1) | Cytochrome P450 Monooxygenase | Hydroxylation of tryprostatin B. |

| ftmD (ftmMT) | Methyltransferase | Methylation of 6-hydroxytryprostatin B to form tryprostatin A. |

| ftmE (ftmP450-2) | Cytochrome P450 Monooxygenase | Oxidative cyclization of tryprostatin A to yield fumitremorgin C. |

| ftmG (ftmP450-3) | Cytochrome P450 Monooxygenase | Dihydroxylation of fumitremorgin C. |

| ftmH (ftmPT2) | Prenyltransferase | Second prenylation reaction. |

| ftmF (ftmOx1) | Oxidoreductase | Formation of verruculogen from fumitremorgin B. |

The Biosynthetic Pathway: A Step-by-Step Enzymatic Cascade

The synthesis of fumitremorgins is a multi-step process involving a series of enzymatic conversions, starting from the primary metabolites L-tryptophan and L-proline.

-

Formation of Brevianamide F: The pathway initiates with the condensation of L-tryptophan and L-proline, catalyzed by the non-ribosomal peptide synthetase (NRPS) FtmA, to form the diketopiperazine brevianamide F.

-

First Prenylation: Brevianamide F is then prenylated by the enzyme FtmB (FtmPT1) using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. This reaction yields tryprostatin B.

-

Hydroxylation and Methylation: Tryprostatin B undergoes hydroxylation, a reaction catalyzed by the cytochrome P450 monooxygenase FtmC. The resulting intermediate is then methylated by the methyltransferase FtmD to produce tryprostatin A.

-

Oxidative Cyclization: A key step in the pathway is the oxidative cyclization of tryprostatin A to form fumitremorgin C. This reaction is catalyzed by the cytochrome P450 enzyme FtmE.

-

Further Modifications: Fumitremorgin C can be further modified by another cytochrome P450 enzyme, FtmG, which carries out a dihydroxylation. This is followed by a second prenylation event catalyzed by FtmH (FtmPT2), leading to the formation of fumitremorgin B.

-

Formation of Verruculogen: Finally, fumitremorgin B can be converted to verruculogen through the action of the oxidoreductase FtmF.

Quantitative Data on Fumitremorgin Biosynthesis

The production of fumitremorgins and their intermediates can be influenced by various genetic and environmental factors. The following table summarizes available quantitative data related to the fumitremorgin biosynthetic pathway.

| Strain/Condition | Metabolite | Fold Change vs. Wild Type | Reference |

| A. fumigatus ΔnctC | Fumitremorgin C | Increased | [3] |

| A. fumigatus ΔnctC | Tryprostatin A | Increased | [3] |

| A. fumigatus ΔrofA | Fumitremorgin C | Significantly Reduced | [3] |

| A. fumigatus OEskn7 | Fumitremorgin | Increased | [3] |

| A. fumigatus Δskn7 | Fumitremorgin | Increased | [3] |

Regulation of Fumitremorgin Biosynthesis

The expression of the ftm gene cluster and the subsequent production of fumitremorgins are tightly regulated by a complex network of transcription factors and signaling pathways. This regulation allows the fungus to produce these secondary metabolites in response to specific environmental cues.

Key Regulators:

-

LaeA: A global regulator of secondary metabolism in many filamentous fungi, LaeA is a methyltransferase that remodels chromatin structure, making biosynthetic gene clusters accessible for transcription. Deletion of laeA often leads to a significant reduction or complete abolishment of fumitremorgin production.[1]

-

VeA: Another key regulator, VeA, forms a complex with other proteins, including LaeA, to control secondary metabolism in response to light.[4] The VeA-VelB-LaeA velvet complex is crucial for the coordinated expression of many secondary metabolite gene clusters.[4]

-

Skn7 and RofA: Recent studies have identified Skn7 and RofA as transcription factors involved in the regulation of fumitremorgin synthesis.[3] Overexpression of skn7 and deletion of rofA have been shown to impact the production of fumitremorgin C.[3]

Environmental Factors:

The production of fumitremorgins is also influenced by various environmental conditions:

-

Temperature: Optimal temperatures for fumitremorgin production have been observed at 25°C, 30°C, and 37°C for different fumitremorgin analogues in the related species Neosartorya fischeri.[5]

-

Light: Light has been shown to enhance fumitremorgin production.[5][6]

-

Water Activity: The availability of water also plays a role in regulating the biosynthesis of these mycotoxins.[6]

-

Nutrient Availability: The presence of specific sugars, such as glucose, fructose, and sucrose, can dramatically enhance fumitremorgin production.[5]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the fumitremorgin biosynthetic pathway.

Gene Knockout using CRISPR-Cas9

The development of CRISPR-Cas9 technology has revolutionized genetic engineering in filamentous fungi, providing a powerful tool for targeted gene disruption.

Workflow:

Methodology:

-

sgRNA Design: Design single guide RNAs (sgRNAs) specific to the target ftm gene using online tools.

-

Vector Construction: Clone the designed sgRNA into a vector containing the Cas9 nuclease gene under the control of a suitable promoter.

-

Transformation: Prepare protoplasts of A. fumigatus and transform them with the Cas9/sgRNA expression vector.

-

Selection: Select for successful transformants using an appropriate selection marker present on the vector.

-

Verification: Isolate genomic DNA from the transformants and perform PCR and sequencing to confirm the desired gene disruption.

-

Phenotypic Analysis: Analyze the knockout mutants for their ability to produce fumitremorgins and their intermediates using techniques like HPLC or LC-MS.

Enzyme Assays

Characterizing the enzymatic activity of the Ftm proteins is essential for a complete understanding of the biosynthetic pathway.

General Protocol for Cytochrome P450 (FtmC, FtmE, FtmG) Assay:

-

Enzyme Preparation: Heterologously express and purify the respective cytochrome P450 enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, the appropriate substrate (e.g., tryprostatin B for FtmC), a cytochrome P450 reductase, and an NADPH regenerating system in a suitable buffer.

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Reaction Quenching: Stop the reaction by adding a solvent like acetonitrile or methanol.

-

Product Analysis: Analyze the reaction mixture for the formation of the expected product using HPLC or LC-MS.

General Protocol for NRPS (FtmA) Assay:

-

Enzyme Preparation: Purify the FtmA enzyme from a suitable expression system.

-

Reaction Mixture: Prepare a reaction mixture containing the purified FtmA, its substrates (L-tryptophan and L-proline), ATP, and necessary cofactors in a suitable buffer.

-

Incubation: Incubate the reaction at the optimal temperature.

-

Product Detection: Monitor the formation of brevianamide F using analytical techniques such as HPLC or LC-MS.

Metabolite Extraction and Analysis

Accurate detection and quantification of fumitremorgins and their intermediates are critical for studying the biosynthesis pathway.

Protocol:

-

Culture Growth: Grow A. fumigatus in a suitable liquid or solid medium under conditions known to induce fumitremorgin production.

-

Extraction:

-

Mycelia: Harvest the mycelia by filtration, freeze-dry, and then extract with a solvent such as chloroform or ethyl acetate.

-

Culture Filtrate: Extract the culture filtrate with an appropriate organic solvent.

-

-

Concentration: Evaporate the solvent from the extracts under reduced pressure.

-

Analysis: Resuspend the dried extract in a suitable solvent (e.g., methanol) and analyze by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS/MS) for identification and quantification of the target metabolites.

Conclusion

The biosynthesis of fumitremorgins in Aspergillus fumigatus is a complex and highly regulated process involving a dedicated gene cluster and a cascade of enzymatic reactions. This technical guide has provided a detailed overview of the current understanding of this pathway, from the genes and enzymes involved to the regulatory networks that control their expression. The provided experimental protocols offer a starting point for researchers aiming to further investigate this fascinating area of fungal secondary metabolism. Continued research into the fumitremorgin pathway will not only enhance our fundamental knowledge of fungal biology but also holds the potential for the discovery of novel bioactive compounds and the development of new strategies to combat multidrug resistance.

References

- 1. A Timeline of Biosynthetic Gene Cluster Discovery in Aspergillus fumigatus: From Characterization to Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Timeline of Biosynthetic Gene Cluster Discovery in Aspergillus fumigatus: From Characterization to Future Perspectives [mdpi.com]

- 3. Gene regulatory network resource aids in predicting trans-acting regulators of biosynthetic gene clusters in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Growth of and fumitremorgin production by Neosartorya fischeri as affected by temperature, light, and water activity - PMC [pmc.ncbi.nlm.nih.gov]

12alpha-Fumitremorgin C: A Technical Guide to its Chemical Structure, Stereochemistry, and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological function of 12alpha-Fumitremorgin C, a potent and selective inhibitor of the ATP-binding cassette transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and molecular characteristics of this complex natural product.

Chemical Structure and Properties

This compound is a mycotoxin belonging to the indole-diterpene class of alkaloids, produced by various species of Aspergillus, most notably Aspergillus fumigatus.[1] Its intricate pentacyclic structure is derived from the amino acids L-tryptophan and L-proline.

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₂₂H₂₅N₃O₃ | [1] |

| IUPAC Name | (1S,12S,15S)-7-methoxy-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.0³,¹¹.0⁴,⁹.0¹⁵,¹⁹]icosa-3(11),4(9),5,7-tetraene-14,20-dione | [1] |

| CAS Number | 118974-02-0 | [1] |

| Molecular Weight | 379.45 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 259.5 - 260.5 °C | [1] |

| Canonical SMILES | CC(=C[C@H]1C2=C(C[C@@H]3N1C(=O)[C@@H]4CCCN4C3=O)C5=C(N2)C=C(C=C5)OC)C | [1] |

| InChIKey | DBEYVIGIPJSTOR-FHWLQOOXSA-N | [1] |

Stereochemistry

The stereochemistry of this compound is a critical aspect of its biological activity. The IUPAC name specifies the absolute configuration of the three stereocenters as (1S, 12S, 15S). An alternative stereochemical designation found in the literature is (5aS, 12S, 14aS). This precise three-dimensional arrangement is essential for its high-affinity binding to the ABCG2 transporter.

Experimental Protocols for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For a molecule like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required to assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule.

General Protocol for NMR Analysis:

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

¹H NMR: Provides information on the number of different types of protons and their neighboring protons (through spin-spin coupling).

-

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

-

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule.

General Protocol for X-ray Crystallography:

-

Crystallization: High-quality single crystals of this compound are grown from a suitable solvent or solvent mixture by slow evaporation or other crystallization techniques.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to obtain a high-resolution three-dimensional structure. A search in the Cambridge Crystallographic Data Centre (CCDC) database indicates a crystal structure entry for a related compound (CCDC 605181), suggesting that crystallographic data for this class of molecules exists.

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of the ABCG2/BCRP transporter, a protein that plays a significant role in multidrug resistance (MDR) in cancer cells by effluxing a wide range of chemotherapeutic agents.

Inhibition of ABCG2/BCRP

The inhibitory activity of this compound against ABCG2 is highly specific, with minimal effects on other ABC transporters like P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1). This specificity makes it a valuable tool for studying the function of ABCG2 and a potential lead compound for the development of MDR-reversing agents in cancer therapy.

| Parameter | Value | Cell Line |

| IC₅₀ (Mitoxantrone Resistance Reversal) | ~1 µM | S1-M1-3.2 |

| IC₅₀ (Topotecan Resistance Reversal) | ~1 µM | S1-M1-3.2 |

Experimental Protocol: ABCG2 Inhibition Assay (Hoechst 33342 Efflux Assay)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate, Hoechst 33342, from cells overexpressing the ABCG2 transporter.

Methodology:

-

Cell Culture: Cells overexpressing ABCG2 (e.g., HEK293/ABCG2) and parental control cells are cultured to confluency in appropriate media.

-

Compound Preparation: A stock solution of this compound is prepared in DMSO and diluted to the desired concentrations in the assay buffer.

-

Assay Procedure:

-

Cells are harvested and resuspended in assay buffer.

-

The cells are pre-incubated with various concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes) at 37°C.

-

The fluorescent substrate, Hoechst 33342, is added to the cell suspension.

-

The cells are incubated for a further period (e.g., 60 minutes) at 37°C to allow for substrate uptake and efflux.

-

The reaction is stopped by placing the samples on ice.

-

The intracellular fluorescence is measured using a flow cytometer or a fluorescence plate reader.

-

-

Data Analysis: An increase in intracellular fluorescence in the presence of this compound indicates inhibition of ABCG2-mediated efflux. The IC₅₀ value is calculated by plotting the fluorescence intensity against the concentration of the inhibitor.

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus fumigatus is a complex process involving a series of enzymatic reactions. The pathway starts with the condensation of L-tryptophan and L-proline.

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound in the context of cancer is the inhibition of the ABCG2 transporter, which leads to the intracellular accumulation of chemotherapeutic drugs and circumvents multidrug resistance.

Conclusion

This compound is a structurally complex and biologically significant natural product. Its potent and selective inhibition of the ABCG2 transporter makes it an invaluable research tool for studying multidrug resistance and a promising scaffold for the development of novel chemosensitizing agents. Further research into its synthesis, structure-activity relationships, and in vivo efficacy is warranted to fully explore its therapeutic potential.

References

12alpha-Fumitremorgin C: An In-Depth Technical Guide to its Mechanism of Action on ABCG2

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP), is a critical mediator of multidrug resistance (MDR) in cancer and plays a significant role in the disposition of a wide array of xenobiotics. 12alpha-Fumitremorgin C (FTC), a mycotoxin isolated from Aspergillus fumigatus, and its synthetic analogs, have emerged as potent and specific inhibitors of ABCG2. This technical guide provides a comprehensive overview of the molecular mechanism by which FTC and its derivatives, particularly the well-studied analog Ko143, inhibit ABCG2 function. We delve into the allosteric nature of this inhibition, the specific binding interactions within the transporter's central cavity, and the consequential effects on ATP hydrolysis and substrate efflux. This document synthesizes quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes to serve as a valuable resource for researchers in oncology, pharmacology, and drug development.

Introduction to ABCG2 and the Role of Inhibitors

ABCG2 is a homodimeric half-transporter that utilizes the energy of ATP hydrolysis to actively efflux a diverse range of substrates from cells.[1] This protective mechanism, while physiologically important in tissues like the blood-brain barrier and the gastrointestinal tract, presents a major challenge in oncology.[1] Overexpression of ABCG2 in cancer cells leads to the rapid extrusion of chemotherapeutic agents, diminishing their intracellular concentration and efficacy, thereby contributing to MDR.[2]

The development of potent and specific ABCG2 inhibitors is a key strategy to overcome this resistance.[2] By blocking the transporter's function, these inhibitors can restore or enhance the cytotoxicity of anticancer drugs. FTC was one of the first specific and potent inhibitors of ABCG2 to be identified.[3] However, its inherent neurotoxicity has precluded its clinical use.[4] This led to the development of synthetic analogs, such as Ko143, which retain high inhibitory potency with significantly reduced toxicity, making them invaluable research tools and potential therapeutic adjuvants.[4]

The Allosteric Mechanism of Inhibition

FTC and its analogs function as non-competitive or allosteric inhibitors of ABCG2.[5][6] They do not directly compete with ATP for its binding site on the nucleotide-binding domains (NBDs). Instead, they bind within a large, hydrophobic central cavity in the transmembrane domains (TMDs) of the transporter.[3] This binding event locks the transporter in an inward-facing conformation, preventing the conformational changes necessary for substrate translocation and ATP hydrolysis.[3][7]

Cryo-electron microscopy (cryo-EM) studies have provided high-resolution snapshots of this inhibited state.[3][8] These structures reveal that inhibitors like Ko143 bind deep within the central cavity, effectively acting as a "molecular wedge" that prevents the two halves of the homodimer from moving relative to each other.[8] This structural rigidity is crucial for their inhibitory activity.[9] Analogs with a more flexible, ring-opened scaffold do not effectively inhibit transport, even if they can still interact with the binding cavity.[9] This highlights the importance of the rigid tetracyclic core of FTC and its potent analogs in trapping the transporter in a transport-incompetent state.[9]

Binding Site Interactions

The binding of FTC analogs within the central cavity of ABCG2 is stabilized by a network of hydrophobic and polar interactions with amino acid residues from both monomers of the homodimer. Cryo-EM structures of ABCG2 in complex with Ko143 and other analogs have identified key residues within the transmembrane helices (TMHs) that are crucial for inhibitor binding. Notably, phenylalanine 439 (F439) from each monomer plays a critical role in "sandwiching" the polycyclic ring system of the inhibitors.[3] Other residues in TMH1, TMH2, and TMH5 also contribute to the extensive binding interface. The stereospecificity of the interaction is also critical, with the 3S,6S,12aS configuration of FTC analogs being significantly more potent than other diastereoisomers, indicating a precise geometric fit within the binding pocket.[3]

Inhibition of ATP Hydrolysis

The binding of FTC analogs to the central cavity allosterically inhibits the ATPase activity of ABCG2.[7] In the normal transport cycle, substrate binding and subsequent ATP binding to the NBDs trigger a series of conformational changes that lead to NBD dimerization, ATP hydrolysis, and substrate efflux. By locking the TMDs in an inward-facing conformation, FTC and its analogs prevent the necessary signal transmission to the NBDs that would otherwise promote their dimerization and catalytic activity.[7] This results in a significant reduction in the rate of ATP hydrolysis, even in the presence of stimulating substrates.[7]

Quantitative Data on ABCG2 Inhibition

The potency of FTC and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in cellular transport assays, or their inhibitory constant (Ki) in ATPase assays. These values can vary depending on the specific cell line, the substrate used, and the experimental conditions.

| Inhibitor | Assay Type | Cell Line / System | Substrate | IC50 / EC50 (nM) | Reference(s) |

| Fumitremorgin C | Mitoxantrone Accumulation | T8 (human ABCG2) | Mitoxantrone | ~230 | [3] |

| Fumitremorgin C | Hoechst 33342 Efflux | HEK293/ABCG2 | Hoechst 33342 | ~1000-5000 | [5] |

| Ko143 | Mitoxantrone Resistance Reversal | MDCKII-ABCG2 | Mitoxantrone | 23 | |

| Ko143 | ATPase Inhibition | ABCG2-expressing membranes | ATP | 9.7 | |

| Ko143 | Hoechst 33342 Accumulation | HEK G2 | Hoechst 33342 | 15.6 | |

| Ko143 | Mitoxantrone Accumulation | HEK G2 | Mitoxantrone | 3.8 |

Experimental Protocols

ABCG2-Mediated Transport Assay (Hoechst 33342 Efflux)

This assay measures the ability of a compound to inhibit the efflux of the fluorescent substrate Hoechst 33342 from cells overexpressing ABCG2.

Materials:

-

ABCG2-overexpressing cells (e.g., HEK293/ABCG2) and parental control cells.

-

Culture medium (e.g., DMEM with 10% FBS).

-

Hoechst 33342 stock solution (1 mg/mL in water).

-

Fumitremorgin C or other inhibitors.

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed ABCG2-overexpressing and parental cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

-

Inhibitor Pre-incubation: Remove the culture medium and wash the cells with pre-warmed assay buffer (e.g., HBSS). Add assay buffer containing the desired concentrations of FTC or other inhibitors. Incubate for 1-2 hours at 37°C.

-

Substrate Loading: Remove the inhibitor solution and add assay buffer containing Hoechst 33342 (final concentration, e.g., 3-5 µM) and the inhibitors at the same concentrations as the pre-incubation step.

-

Efflux and Measurement: Incubate for 30-60 minutes at 37°C. Wash the cells with ice-cold assay buffer to stop the efflux. Add fresh, pre-warmed assay buffer.

-

Fluorescence Reading: Measure the intracellular fluorescence using a plate reader with excitation at ~350 nm and emission at ~460 nm.

-

Data Analysis: Subtract the background fluorescence from wells with no cells. The increase in fluorescence in the presence of the inhibitor corresponds to the inhibition of ABCG2-mediated efflux. Calculate IC50 values by fitting the data to a dose-response curve.

ABCG2 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of ABCG2 in isolated membrane vesicles and its inhibition by test compounds.

Materials:

-

Membrane vesicles from cells overexpressing ABCG2 (e.g., Sf9 insect cells).

-

ATPase assay buffer (e.g., 50 mM MOPS-Tris, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA-Tris, 1 mM dithiothreitol, pH 7.0).

-

ATP and MgCl2 solution.

-

Fumitremorgin C or other inhibitors.

-

Phosphate detection reagent (e.g., malachite green-based).

-

Phosphate standard solution.

Procedure:

-

Reaction Setup: In a 96-well plate, add the membrane vesicles (e.g., 5-10 µg of total protein) to the ATPase assay buffer.

-

Inhibitor Addition: Add FTC or other test compounds at various concentrations. Include a positive control inhibitor (e.g., Ko143) and a vehicle control (e.g., DMSO).

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiation of Reaction: Start the reaction by adding a pre-warmed solution of MgATP (final concentration, e.g., 5 mM).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-40 minutes) during which the ATP hydrolysis is linear.

-

Termination: Stop the reaction by adding a solution of sodium dodecyl sulfate (SDS).

-

Phosphate Detection: Add the phosphate detection reagent to each well. After color development, measure the absorbance at the appropriate wavelength (e.g., ~620 nm).

-

Data Analysis: Generate a phosphate standard curve. Calculate the amount of inorganic phosphate released in each reaction. The vanadate-sensitive ATPase activity (specific to ABC transporters) is determined by subtracting the activity in the presence of sodium orthovanadate. The percentage of inhibition by FTC is calculated relative to the vehicle control.

Visualizing the Mechanism of Action

Diagrams generated using Graphviz (DOT language) to illustrate key concepts.

Caption: Logical flow of ABCG2 transport and FTC's inhibitory action.

Caption: Experimental workflow for a Hoechst 33342 transport assay.

Impact on Cellular Signaling

While FTC's primary mechanism of action is the direct inhibition of ABCG2 transport activity, this can have indirect downstream effects on cellular signaling pathways. ABCG2 is known to transport various signaling molecules, including certain lipids, hormones, and metabolites.[9] By blocking their efflux, FTC can alter the intracellular concentrations of these molecules, potentially impacting the signaling cascades they regulate.

For example, the transforming growth factor-beta (TGF-β) signaling pathway has been linked to the regulation of ABCG2 expression.[9] While FTC does not directly target this pathway, by modulating the intracellular environment, it could indirectly influence signaling networks that are sensitive to cellular stress or the accumulation of endogenous ABCG2 substrates. Further research is needed to fully elucidate the complex interplay between ABCG2 inhibition by FTC and the broader landscape of cellular signaling.

Conclusion

This compound and its analogs are powerful allosteric inhibitors of the ABCG2 transporter. Their mechanism of action is well-characterized, involving binding to a central cavity within the transmembrane domains, which locks the transporter in an inward-facing, transport-incompetent state. This prevents the conformational changes required for ATP hydrolysis and substrate efflux. The detailed understanding of this mechanism, supported by structural biology, quantitative assays, and detailed experimental protocols as outlined in this guide, provides a solid foundation for the continued investigation of ABCG2's role in drug resistance and the development of novel strategies to overcome it in clinical settings. The specificity and potency of inhibitors like Ko143 will continue to make them indispensable tools for advancing our understanding of ABC transporter biology and its implications for human health.

References

- 1. miragenews.com [miragenews.com]

- 2. Synthesis and ABCG2 inhibitory activity of novel fumitremorgin C analogs--specificity and structure activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Inhibitors of ABCG2 by a Bioluminescence Imaging-based High-throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.korea.ac.kr [pure.korea.ac.kr]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Kinetic Modeling of ABCG2 Transporter Heterogeneity: A Quantitative, Single-Cell Analysis of the Side Population Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structures of ABCG2 under turnover conditions reveal a key step in the drug transport mechanism [ideas.repec.org]

- 9. researchgate.net [researchgate.net]

Pharmacological Profile of 12α-Fumitremorgin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12α-Fumitremorgin C (FTC), a mycotoxin derived from Aspergillus fumigatus, has emerged as a significant pharmacological tool, primarily recognized for its potent and selective inhibition of the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2] Overexpression of BCRP is a key mechanism of multidrug resistance (MDR) in cancer, limiting the efficacy of numerous chemotherapeutic agents. FTC reverses this resistance by blocking the efflux of anticancer drugs, thereby increasing their intracellular concentration and cytotoxic effects.[2][3] This technical guide provides a comprehensive overview of the pharmacological properties of 12α-Fumitremorgin C, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualization of its associated signaling pathways. Recent evidence also points to its activity in bone metabolism, specifically in the attenuation of osteoclast formation and function, suggesting a broader pharmacological profile.[4]

Core Mechanism of Action: BCRP/ABCG2 Inhibition

The primary pharmacological action of 12α-Fumitremorgin C is the potent and selective inhibition of the BCRP/ABCG2 transporter.[5] BCRP is a half-transporter that homodimerizes to form a functional unit, which utilizes the energy from ATP hydrolysis to extrude a wide range of substrates from the cell. These substrates include several clinically important anticancer drugs such as mitoxantrone, doxorubicin, and topotecan.[6]

By inhibiting BCRP, FTC effectively chemosensitizes cancer cells that have developed multidrug resistance via the overexpression of this transporter.[3] The mechanism of resistance reversal is associated with a significant increase in the intracellular accumulation of the chemotherapeutic agents. Notably, FTC exhibits high selectivity for BCRP and does not significantly affect the function of other major MDR transporters like P-glycoprotein (Pgp/ABCB1) or Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1). This specificity makes it an invaluable tool for distinguishing between different MDR mechanisms in preclinical research.

Quantitative Pharmacological Data

The inhibitory potency of 12α-Fumitremorgin C on BCRP has been quantified in various in vitro models. The following tables summarize the key data on its efficacy in reversing multidrug resistance and its direct inhibitory activity.

| Cell Line | Resistant Substrate | Fold Reversal of Resistance | Reference |

| MCF-7/mtxR | Mitoxantrone | 114-fold | [5] |

| MCF-7/mtxR | Doxorubicin | 3-fold | [5] |

| S1M1-3.2 | Mitoxantrone | 93-fold | [5] |

| S1M1-3.2 | Doxorubicin | 26-fold | [5] |

| S1M1-3.2 | Topotecan | 24-fold | [5] |

| Assay System | Parameter | Value | Reference |

| HEK293 cells (hABCG2 R482 mutant) | IC₅₀ (Mitoxantrone potentiation) | 5.42 nM | [5] |

| K562 cells | IC₅₀ | 41 µM | [5] |

Secondary Pharmacological Effect: Inhibition of Osteoclastogenesis

Beyond its role as a BCRP inhibitor, 12α-Fumitremorgin C has been shown to modulate bone cell function. Specifically, it attenuates the formation and resorptive function of osteoclasts, the primary cells responsible for bone resorption.[4] This effect is mediated through the suppression of signaling pathways induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[7][8]

RANKL Signaling Pathway and FTC Intervention

RANKL is a crucial cytokine for osteoclast differentiation, function, and survival. Its binding to its receptor, RANK, on osteoclast precursors triggers a signaling cascade that leads to the activation of key transcription factors, including nuclear factor of activated T-cells 1 (NFATc1).[9] FTC has been demonstrated to inhibit the RANKL-induced activation of NFATc1.[5][7] The proposed mechanism involves the suppression of the upstream NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8] This leads to a downstream reduction in the expression of crucial osteoclastogenic proteins like c-Fos, Cathepsin K, and V-ATPase-d2.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the pharmacological profiling of 12α-Fumitremorgin C.

BCRP-Mediated Multidrug Resistance Reversal Assay

This assay determines the ability of FTC to reverse resistance to a BCRP substrate (e.g., doxorubicin, mitoxantrone) in a BCRP-overexpressing cell line. The Sulforhodamine B (SRB) assay is a common method for this purpose.

Protocol:

-

Cell Plating: Seed BCRP-overexpressing cells (e.g., MCF-7/BCRP) and the parental, non-resistant cell line in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Drug Treatment: Treat the cells with serial dilutions of the chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of 12α-Fumitremorgin C (e.g., 1-10 µM). Include wells with FTC alone to confirm its lack of cytotoxicity at the concentration used.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[10]

-

Washing: Remove the TCA and wash the plates five times with slow-running tap water or 1% (v/v) acetic acid to remove excess TCA and media components.[10] Air dry the plates completely.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.[10]

-

Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[10] Air dry the plates.

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[10]

-

Absorbance Reading: Measure the optical density (OD) at 510-565 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ values for the chemotherapeutic agent with and without FTC. The fold reversal (FR) is calculated as: FR = IC₅₀ (chemotherapeutic alone) / IC₅₀ (chemotherapeutic + FTC).

Intracellular Drug Accumulation Assay

This assay measures the effect of FTC on the intracellular concentration of a fluorescent BCRP substrate (e.g., mitoxantrone, which has fluorescent properties).

Protocol:

-

Cell Preparation: Harvest BCRP-overexpressing cells and resuspend them in a suitable buffer (e.g., phenol red-free RPMI-1640 medium with 1% FBS) at a concentration of 1 x 10⁶ cells/mL.

-

Pre-incubation with Inhibitor: Aliquot the cell suspension and pre-incubate with or without 12α-Fumitremorgin C (e.g., 10 µM) for 30-60 minutes at 37°C.

-

Substrate Addition: Add the fluorescent BCRP substrate (e.g., 20 µM mitoxantrone) to the cell suspensions and incubate for a defined period (e.g., 60 minutes) at 37°C, protected from light.

-

Stopping the Accumulation: Stop the reaction by adding ice-cold PBS and centrifuging the cells at 4°C.

-

Washing: Wash the cell pellet twice with ice-cold PBS to remove extracellular substrate.

-

Resuspension: Resuspend the final cell pellet in a suitable buffer for analysis (e.g., PBS with 1% formaldehyde).

-

Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. An increase in the mean fluorescence intensity in the FTC-treated cells compared to the untreated cells indicates inhibition of BCRP-mediated efflux.

Conclusion

12α-Fumitremorgin C is a cornerstone pharmacological agent for studying BCRP/ABCG2-mediated multidrug resistance. Its high potency and selectivity provide researchers with a reliable tool to investigate the role of BCRP in cancer chemotherapy and to design novel therapeutic strategies to overcome MDR. The discovery of its effects on the RANKL signaling pathway and osteoclastogenesis opens new avenues for its potential application in bone-related diseases. The experimental protocols and data presented in this guide offer a comprehensive resource for the continued pharmacological investigation of this multifaceted compound. However, due to its inherent neurotoxic effects, the in vivo application of FTC is limited, which has spurred the development of less toxic and more potent analogs like Ko143.[7] These analogs are promising candidates for clinical development as BCRP inhibitors.

References

- 1. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fumitremorgin C Attenuates Osteoclast Formation and Function via Suppressing RANKL-Induced Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fumitremorgin C Attenuates Osteoclast Formation and Function via Suppressing RANKL-Induced Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isoproterenol Increases RANKL Expression in a ATF4/NFATc1-Dependent Manner in Mouse Osteoblastic Cells | MDPI [mdpi.com]

- 10. scispace.com [scispace.com]

Unraveling the Fungal Origins of 12α-Fumitremorgin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12α-Fumitremorgin C, a potent mycotoxin belonging to the indole-diterpenoid class, has garnered significant interest within the scientific community for its diverse biological activities, most notably as a specific and potent inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2). This ATP-binding cassette (ABC) transporter is a key player in multidrug resistance in cancer chemotherapy. Understanding the fungal origins and biosynthetic pathway of 12α-Fumitremorgin C is paramount for harnessing its therapeutic potential and for developing strategies to control its production in various environments. This technical guide provides an in-depth exploration of the biosynthesis of 12α-Fumitremorgin C, detailing the producing organisms, the genetic machinery involved, and the experimental methodologies used to elucidate its formation.

The Fungal Source: Aspergillus fumigatus

The primary producer of 12α-Fumitremorgin C is the ubiquitous filamentous fungus, Aspergillus fumigatus. This opportunistic human pathogen is a common inhabitant of soil, decaying organic matter, and indoor environments. While notorious for causing invasive aspergillosis in immunocompromised individuals, A. fumigatus also possesses a sophisticated secondary metabolism, capable of producing a wide array of bioactive compounds, including 12α-Fumitremorgin C.

The Genetic Blueprint: The ftm Biosynthetic Gene Cluster

The biosynthesis of 12α-Fumitremorgin C is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC), designated as the ftm cluster. This cluster contains all the necessary enzymatic machinery to convert simple precursors into the complex chemical structure of 12α-Fumitremorgin C.

Key Genes in the ftm Cluster and Their Functions:

| Gene | Encoded Enzyme | Proposed Function in Biosynthesis |

| ftmA | Non-ribosomal peptide synthetase (NRPS) | Catalyzes the condensation of L-tryptophan and L-proline to form the initial dipeptide, brevianamide F. |

| ftmB | Prenyltransferase | Mediates the prenylation of brevianamide F to form tryprostatin B. |

| ftmC | Cytochrome P450 monooxygenase | Hydroxylates tryprostatin B at the C6 position of the indole ring to produce 6-hydroxytryprostatin B. |

| ftmD | Methyltransferase | Catalyzes the methylation of 6-hydroxytryprostatin B to yield tryprostatin A. |

| ftmE | Cytochrome P450 monooxygenase | Catalyzes the final cyclization step, converting tryprostatin A into 12α-Fumitremorgin C. |

| ftmG | Cytochrome P450 monooxygenase | Involved in the further modification of 12α-Fumitremorgin C to other fumitremorgin derivatives. |

Note: The functions of some genes within the cluster are still under investigation and may be subject to revision.

A critical aspect of the ftm cluster is its functionality across different A. fumigatus strains. For instance, the widely studied laboratory strain Af293 harbors a non-functional ftm cluster due to a point mutation in the ftmD gene, rendering it incapable of producing 12α-Fumitremorgin C. This highlights the genetic diversity within the species and the importance of strain selection for mycotoxin production studies.

Biosynthetic Pathway of 12α-Fumitremorgin C

The biosynthesis of 12α-Fumitremorgin C is a multi-step enzymatic cascade. The proposed pathway, based on gene knockout and heterologous expression studies, is as follows:

Biosynthetic pathway of 12α-Fumitremorgin C.

Experimental Protocols

Fungal Culture for 12α-Fumitremorgin C Production

Objective: To cultivate Aspergillus fumigatus under conditions that promote the production of 12α-Fumitremorgin C.

Materials:

-

Aspergillus fumigatus strain (a known producer of fumitremorgin C)

-

Potato Dextrose Agar (PDA) plates

-

Czapek-Dox broth

-

Sterile flasks

-

Incubator

Procedure:

-

Inoculate the A. fumigatus strain onto PDA plates and incubate at 28-30°C for 5-7 days until sporulation is observed.

-

Harvest conidia by flooding the plate with sterile 0.01% Tween 80 solution and gently scraping the surface with a sterile loop.

-

Determine the conidial concentration using a hemocytometer.

-

Inoculate 100 mL of Czapek-Dox broth in a 250 mL flask with 1 x 10^6 conidia/mL.

-

Incubate the liquid culture at 28°C with shaking at 150 rpm for 7-10 days.

Extraction and Purification of 12α-Fumitremorgin C

Objective: To isolate and purify 12α-Fumitremorgin C from the fungal culture.

Materials:

-

Fungal culture from step 4.1

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., hexane:ethyl acetate gradient)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Separate the mycelial biomass from the culture broth by filtration.

-

Extract the mycelium and the culture filtrate separately with an equal volume of ethyl acetate three times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure using a rotary evaporator.

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane:ethyl acetate to separate fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC) for the presence of 12α-Fumitremorgin C.

-

Pool the fractions containing the compound of interest and further purify using preparative HPLC.

Quantitative Analysis by LC-MS/MS

Objective: To accurately quantify the concentration of 12α-Fumitremorgin C in extracts.

Instrumentation:

-

Liquid Chromatography system coupled with a tandem Mass Spectrometer (LC-MS/MS)

LC Conditions (example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

MS/MS Conditions (example for a triple quadrupole instrument):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor ion (Q1): m/z 380.2

-

Product ions (Q3): Monitor for specific fragment ions (e.g., m/z 224.1, m/z 196.1)

-

-

Collision Energy: Optimize for the specific instrument and compound.

Quantification:

-

Generate a standard curve using a certified reference standard of 12α-Fumitremorgin C.

-

Calculate the concentration in the samples by interpolating their peak areas against the standard curve.

Regulation of the ftm Gene Cluster

The expression of the ftm gene cluster, and consequently the production of 12α-Fumitremorgin C, is tightly regulated by a complex network of transcription factors and signaling pathways.

A Technical Guide to the Natural Source and Fungal Production of 12α-Fumitremorgin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

12α-Fumitremorgin C is a potent and specific inhibitor of the breast cancer resistance protein (BCRP/ABCG2), a transporter protein implicated in multidrug resistance in cancer therapy. This technical guide provides an in-depth overview of the natural sources and fungal production of this valuable mycotoxin. It details the primary fungal producers, optimal fermentation conditions, biosynthetic pathways, and comprehensive experimental protocols for production, isolation, and quantification. This document is intended to serve as a core resource for researchers and professionals in drug development and related scientific fields.

Natural Sources of 12α-Fumitremorgin C

12α-Fumitremorgin C is a secondary metabolite primarily produced by filamentous fungi, particularly from the genera Aspergillus and Neosartorya.

Primary Fungal Producers:

-

Aspergillus fumigatus : A ubiquitous saprophytic fungus and an opportunistic human pathogen, A. fumigatus is a well-documented producer of a diverse array of mycotoxins, including fumitremorgins.[1]

-

Neosartorya fischeri : This heat-resistant fungus is another significant source of fumitremorgins.[2] Studies have shown that N. fischeri consistently produces verruculogen, fumitremorgin A, and fumitremorgin C.[2][3]

-

Aspergillus fischeri : Closely related to N. fischeri, this species is also known to produce fumitremorgin C.

Fungal Production of 12α-Fumitremorgin C: Quantitative Data

The production of 12α-Fumitremorgin C is influenced by various environmental factors. Optimizing these parameters is crucial for maximizing yields in a laboratory or industrial setting.

Table 1: Optimal Conditions for Fumitremorgin Production by Neosartorya fischeri

| Parameter | Optimal Condition for Fumitremorgin C Production | Notes |

| Temperature | 37°C | Production is retarded at 15°C but can increase with extended incubation.[2] |

| Light | Presence of light enhances production | The effect is less dramatic than that of carbohydrate supplementation.[2] |

| Water Activity (aw) | 0.980 (with glucose or fructose supplementation) | Growth and production observed at aw as low as 0.925 with glucose.[2] |

| pH | 7.0 (on Czapek Yeast Autolysate agar) | |

| Carbon Source | Supplementation with glucose, fructose, or sucrose enhances production. | [2] |

Note: Specific yield data for 12α-Fumitremorgin C is not extensively reported in a standardized format. The provided data indicates optimal environmental parameters for its production.

Biosynthesis of 12α-Fumitremorgin C

The biosynthesis of 12α-Fumitremorgin C in Aspergillus fumigatus is orchestrated by a set of genes located in the fumitremorgin biosynthetic gene cluster (ftm).[1] The pathway involves a series of enzymatic reactions, starting from the condensation of two amino acids.

Biosynthetic Pathway

The synthesis initiates with the formation of the dipeptide brevianamide F from L-tryptophan and L-proline, catalyzed by a non-ribosomal peptide synthetase (NRPS). A series of subsequent modifications, including prenylation and oxidations catalyzed by cytochrome P450 monooxygenases, leads to the final product.

Regulatory Network

The expression of the ftm gene cluster is regulated by a complex network of transcription factors. While the cluster lacks a pathway-specific transcription factor, global regulators have been shown to influence its activity.

Experimental Protocols

Fungal Fermentation

Solid-State Fermentation of Aspergillus fumigatus

This protocol is adapted from methods used for mycotoxin production in Aspergillus species.

-

Media Preparation:

-

Use 50 g of rice per 500 mL Erlenmeyer flask.

-

Add distilled water to achieve a moisture ratio of 1:1 (w/v).

-

Autoclave the flasks at 121°C for 20 minutes and allow them to cool to room temperature.

-

-

Inoculation:

-

Prepare a spore suspension of A. fumigatus from a 7-10 day old culture on Potato Dextrose Agar (PDA) in sterile water containing 0.05% Tween 80.

-

Adjust the spore concentration to approximately 1 x 107 spores/mL.

-

Inoculate each flask with 2 mL of the spore suspension.

-

-

Incubation:

-

Incubate the flasks under stationary conditions at 28-30°C for 14-21 days in the dark.

-

Extraction and Purification of 12α-Fumitremorgin C

-

Extraction:

-

After incubation, dry the fungal culture at 60°C.

-

Grind the dried culture to a fine powder.

-

Extract the powder with chloroform (CHCl3) or a mixture of chloroform and methanol (e.g., 2:1 v/v) by shaking for 24 hours at room temperature.

-

Filter the extract through Whatman No. 1 filter paper.

-

Evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Purification (Column Chromatography):

-

Prepare a silica gel 60 column.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:acetone (9:1 v/v) and UV visualization.

-

Combine fractions containing the compound of interest and evaporate the solvent.

-

Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

Quantification by HPLC

-

Instrumentation:

-

HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

UV detector set at 280 nm.

-

-

Mobile Phase:

-

An isocratic or gradient system of acetonitrile and water. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water.

-

-

Sample Preparation:

-

Dissolve a known amount of the purified extract in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Standard Curve:

-

Prepare a series of standard solutions of purified 12α-Fumitremorgin C of known concentrations.

-

Inject the standards to generate a calibration curve of peak area versus concentration.

-

-

Analysis:

-

Inject the sample and determine the peak area corresponding to 12α-Fumitremorgin C.

-

Calculate the concentration in the sample using the standard curve.

-

Experimental Workflow Visualization

References

- 1. mdpi.com [mdpi.com]

- 2. Growth of and fumitremorgin production by Neosartorya fischeri as affected by temperature, light, and water activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Growth of and fumitremorgin production by Neosartorya fischeri as affected by temperature, light, and water activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Ko143: A Potent and Selective BCRP/ABCG2 Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP or ABCG2), is a critical mediator of multidrug resistance (MDR) in cancer and a key determinant of drug disposition. Its overexpression in cancer cells leads to the efflux of a wide range of chemotherapeutic agents, diminishing their efficacy. Furthermore, its presence in physiological barriers such as the blood-brain barrier and the intestine significantly impacts drug absorption and distribution. Consequently, the development of potent and selective BCRP inhibitors is of paramount importance. This document provides a technical overview of Ko143, a non-toxic analog of the fungal toxin fumitremorgin C, widely recognized as one of the most potent and specific inhibitors of BCRP. We detail its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization.

Introduction to BCRP and the Role of Inhibitors

The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a 72 kDa transmembrane protein that functions as an ATP-dependent efflux pump.[1] It protects tissues by exporting xenobiotics and endogenous toxins.[2] However, in oncology, BCRP is a major contributor to multidrug resistance, as its overexpression in tumor cells can confer resistance to common anticancer drugs like mitoxantrone, topotecan, and methotrexate.[3][4] Therefore, inhibitors of BCRP are valuable tools for both basic research and clinical applications. They can be used to:

-

Reverse BCRP-mediated MDR in cancer cells.[3]

-

Increase the oral bioavailability and central nervous system penetration of BCRP substrate drugs.[3]

-

Function as probes in functional assays to identify BCRP substrates and elucidate its physiological roles.[4]

Ko143, a derivative of fumitremorgin C, has emerged as a gold-standard inhibitor due to its high potency and selectivity, making it an invaluable reagent for studying BCRP function.[3][5]

Mechanism of Action

Ko143 exerts its inhibitory effect by directly interacting with the BCRP transporter. The primary mechanism is the inhibition of the transporter's ATPase activity, which is essential for the energy-dependent conformational changes required to efflux substrates across the cell membrane.[6] By blocking ATP hydrolysis, Ko143 effectively "jams" the pump, leading to the intracellular accumulation of BCRP substrates.[2][6] While highly potent against BCRP, it is important to note that at higher concentrations (≥1 μM), Ko143 can also affect the transport activity of other ABC transporters like P-glycoprotein (P-gp/ABCB1) and MRP1 (ABCC1), indicating a loss of specificity at these concentrations.[7]

Quantitative Inhibitory and Selectivity Data

The potency and selectivity of Ko143 have been quantified across various in vitro models. The data below summarizes its inhibitory concentrations and comparative activity against other major ABC transporters.

Table 1: Inhibitory Potency of Ko143 against BCRP/ABCG2

| Assay Type | Substrate | Cell/System | Inhibitory Value | Citation |

| ATPase Activity | N/A | ABCG2 | IC50 = 9.7 nM | [6][7] |

| Vesicular Transport | Estrone-3-sulfate (E3S) | BCRP Vesicles | IC50 = 0.11 µM | [1] |

| Drug Resistance Reversal | Mitoxantrone/Topotecan | MEF3.8/Bcrp1 cells | EC90 = 26 nM | |

| Mitoxantrone Accumulation | Mitoxantrone | MDCK II/ABCG2 cells | EC50 = 0.8 - 2 µM | [8] |

Table 2: Selectivity Profile of Ko143

| Transporter | Activity Noted | Concentration | Fold Selectivity (vs. BCRP) | Citation |

| P-glycoprotein (P-gp/ABCB1) | Stimulation of ATPase activity | ≥1 µM | >200-fold | [7][9] |

| MRP1 (ABCC1) | Inhibition of transport | ≥1 µM | >200-fold | [7][9] |

| MRP2, MRP3, MRP4, MRP5 | Little to no effect | 0.5 µM | Not specified | [3] |

Note: While some studies report high selectivity (>200-fold), others caution that Ko143 lacks absolute specificity at concentrations of 1 µM and above.[7][9]

Key Experimental Protocols

Characterizing the activity of a BCRP inhibitor like Ko143 involves a series of standard in vitro assays. Detailed methodologies are provided below.

BCRP-Mediated Substrate Efflux Assay (Flow Cytometry)

This assay measures the ability of an inhibitor to block the efflux of a fluorescent BCRP substrate from cells overexpressing the transporter.

Methodology:

-

Cell Culture: Culture HEK293 cells stably transfected with human ABCG2 (HEK G2) and the corresponding parental HEK293 cells. Seed cells at a density of 2.5 x 10^5 cells/mL in a 24-well plate and grow to confluence.[6][7]

-

Inhibitor Preparation: Prepare a stock solution of Ko143 in DMSO (e.g., 10 mM). Serially dilute Ko143 in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.[6]

-

Substrate Loading: Wash cells with pre-warmed PBS. Incubate cells with a fluorescent BCRP substrate (e.g., 5 µM Mitoxantrone or 5 µM Hoechst 33342) in the presence of various concentrations of Ko143 or vehicle control (DMSO).[7]

-

Incubation: Incubate the plate for a defined period (e.g., 30-45 minutes) at 37°C in a humidified incubator.[7]

-

Cell Collection and Analysis: Following incubation, wash the cells with ice-cold PBS to stop the transport process. Detach the cells using trypsin, centrifuge, and resuspend in PBS.

-

Flow Cytometry: Analyze the intracellular fluorescence of the cell suspension using a flow cytometer. The increase in fluorescence in Ko143-treated cells compared to vehicle-treated cells indicates inhibition of BCRP-mediated efflux.

-

Data Analysis: Plot the mean fluorescence intensity against the logarithm of the Ko143 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Cytotoxicity and Drug Sensitization Assay

This assay determines the concentration at which an inhibitor reverses BCRP-mediated resistance to a cytotoxic drug.

Methodology:

-

Cell Plating: Seed BCRP-overexpressing cells (e.g., HEK G2) and parental cells in 96-well plates at an appropriate density and allow them to adhere overnight.[7]

-

Drug and Inhibitor Treatment: Prepare serial dilutions of a cytotoxic BCRP substrate (e.g., Mitoxantrone, Topotecan).[3] For each cytotoxic drug concentration, prepare parallel treatments with and without a fixed, non-toxic concentration of Ko143 (e.g., 10 nM to 1 µM).[7]

-

Incubation: Incubate the cells for 72 hours at 37°C.[7]

-

Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT, MTS, or ATP-Glo assay.

-

Data Analysis: Calculate the percentage of cell survival relative to untreated controls. Determine the IC50 (concentration of cytotoxic drug causing 50% inhibition of cell growth) for the cytotoxic agent alone and in the presence of Ko143. The fold-reversal of resistance is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in combination with Ko143.

ATPase Activity Assay

This biochemical assay directly measures the effect of the inhibitor on the ATP hydrolysis function of isolated BCRP.

Methodology:

-

Membrane Preparation: Use membrane vesicles prepared from Sf9 insect cells or mammalian cells overexpressing BCRP.

-

Assay Reaction: In a 96-well plate, combine BCRP membrane vesicles with a range of Ko143 concentrations (e.g., 1 nM to 1 µM).

-

Initiation: Start the reaction by adding ATP. The ATPase activity of BCRP is often stimulated by a transport substrate.

-

Incubation: Incubate at 37°C for a specified time (e.g., 20 minutes).

-

Phosphate Detection: Terminate the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., vanadate-based detection).[6][7]

-

Data Analysis: Determine the concentration of Ko143 that inhibits 50% of the BCRP-specific ATPase activity (IC50).[7]

Visualized Workflows and Pathways

Experimental Workflow for BCRP Inhibitor Screening

References

- 1. xenotech.com [xenotech.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Fumitremorgin C | CAS:118974-02-0 | Inhibitor of BCRP-mediated multidrug resistance | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

The Biological Activity of 12alpha-Fumitremorgin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12alpha-Fumitremorgin C (FTC) is a mycotoxin produced by several fungal species, including Aspergillus fumigatus. It is a potent and highly specific inhibitor of the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP/ABCG2). This transporter plays a crucial role in multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic agents from cancer cells. FTC reverses this resistance by blocking the transporter's function, thereby increasing the intracellular concentration and efficacy of anticancer drugs. This technical guide provides an in-depth overview of the biological activity of this compound, its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its study.

Mechanism of Action

The primary biological activity of this compound is the potent and selective inhibition of the BCRP/ABCG2 transporter.[1][2][3][4][5] BCRP is an efflux pump that utilizes the energy of ATP hydrolysis to transport a wide variety of substrates out of the cell, thereby reducing their intracellular concentration and limiting their efficacy. Many chemotherapeutic drugs, including mitoxantrone, doxorubicin, and topotecan, are substrates of BCRP.[1][6]

FTC acts as a direct inhibitor of BCRP's transport function.[4][7] By binding to the transporter, FTC prevents the efflux of BCRP substrate drugs.[1][4] This leads to an increased intracellular accumulation of the chemotherapeutic agents, restoring their cytotoxic effects in resistant cancer cells.[1][6] Importantly, the inhibitory action of FTC is specific to BCRP. It does not significantly affect the activity of other major MDR transporters like P-glycoprotein (Pgp/ABCB1) or Multidrug Resistance-associated Protein 1 (MRP1/ABCC1).[1][6] This specificity makes FTC an invaluable tool for studying BCRP-mediated multidrug resistance.

Recent studies have also categorized FTC as a "static" inhibitor of ABCG2, meaning it inhibits the transporter's function without inducing its degradation.[7] This is in contrast to "dynamic" inhibitors which not only block activity but also promote the lysosomal degradation of the transporter.[7]

Quantitative Data on Biological Activity

The inhibitory potency of this compound has been quantified in various in vitro studies. The data is often presented as the fold-reversal of drug resistance or as the concentration required to inhibit 50% of the transporter's activity (IC50).

| Cell Line | Chemotherapeutic Agent | Metric | Value | Reference |

| MCF-7/mtxR | Mitoxantrone | Fold-Reversal of Resistance | 114-fold | [1][8] |

| MCF-7/mtxR | Doxorubicin | Fold-Reversal of Resistance | 3-fold | [1][8] |

| S1M1-3.2 | Mitoxantrone | Fold-Potentiation of Toxicity | 93-fold | [1][8] |

| S1M1-3.2 | Doxorubicin | Fold-Potentiation of Toxicity | 26-fold | [1][8] |

| S1M1-3.2 | Topotecan | Fold-Potentiation of Toxicity | 24-fold | [1][8] |

| Vector-transfected MCF-7 | Mitoxantrone and Topotecan | Fold-Enhancement of Toxicity | 2.5-5.6 fold | [1][7] |

| BCRP-overexpressing cells | Topotecan | IC50 Reduction | Below that of untreated vector-transfected cells | [1][7] |

| MDCKII (human BCRP) | Mitoxantrone | IC50 | Significantly lower than for murine Bcrp1 | [9] |

| MDCKII (human BCRP) | Chlorine e6 | IC50 | Significantly lower than for murine Bcrp1 | [9] |

Structure-Activity Relationship

The chemical structure of this compound is crucial for its potent and specific inhibition of ABCG2. Structure-activity relationship (SAR) studies, often utilizing synthetic analogs like Ko143, have revealed key structural features for activity.[2][4]

The tetracyclic core of the fumitremorgin C molecule is essential for high-potency inhibition.[2][4] Analogs with a ring-opened scaffold do not effectively inhibit ABCG2-mediated transport.[2][4] Furthermore, the stereochemistry of the molecule is critical. Compounds with the 3S,6S,12aS configuration are significantly more potent inhibitors of ABCG2 than their diastereoisomers.[1] This stereospecificity is not observed for inhibition of ABCB1 and ABCC1, highlighting the unique interaction of this chemical scaffold with ABCG2.[1] The development of analogs has been driven by the neurotoxicity of FTC, which precludes its use in vivo.[7] Analogs like Ko143 have been developed to be less toxic while retaining potent and specific ABCG2 inhibitory activity.[7]

Experimental Protocols

A variety of in vitro and in vivo assays are used to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to demonstrating the chemosensitizing effect of FTC.

-

Sulforhodamine B (SRB) Assay:

-

Seed cancer cells (both drug-sensitive parental lines and BCRP-overexpressing resistant lines) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of a chemotherapeutic agent (e.g., mitoxantrone, topotecan) in the presence or absence of a fixed, non-toxic concentration of FTC (typically 1-10 µM).

-

Incubate the cells for a period of 48-72 hours.

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with SRB dye, which binds to cellular proteins.

-

Wash away the unbound dye and solubilize the protein-bound dye.

-

Measure the absorbance at a specific wavelength (e.g., 510 nm) to determine cell density.

-

Calculate the IC50 values for the chemotherapeutic agent in the presence and absence of FTC to determine the fold-reversal of resistance.

-

Drug Accumulation Assays

These assays directly measure the effect of FTC on the intracellular concentration of BCRP substrates.

-

Fluorescent Substrate Accumulation using Flow Cytometry:

-

Harvest cells and resuspend them in a suitable buffer (e.g., PBS with calcium and magnesium).

-

Pre-incubate the cells with FTC or a vehicle control for a short period (e.g., 30-60 minutes).

-

Add a fluorescent BCRP substrate (e.g., mitoxantrone, which is intrinsically fluorescent, or BODIPY-prazosin).

-

Incubate for a defined period to allow for substrate accumulation.

-

Wash the cells with ice-cold buffer to stop the transport process.

-

Analyze the intracellular fluorescence of individual cells using a flow cytometer.

-

Compare the fluorescence intensity of cells treated with FTC to control cells to determine the increase in substrate accumulation.

-

Vesicular Transport Assay

This cell-free assay provides direct evidence of FTC's inhibition of BCRP-mediated transport.

-

Prepare membrane vesicles from cells overexpressing BCRP.

-

Incubate the vesicles with a radiolabeled or fluorescent BCRP substrate (e.g., [³H]-estrone-3-sulfate) in the presence of ATP and an ATP-regenerating system.

-

Include FTC or a vehicle control in the incubation mixture.

-

After a defined time, stop the transport by adding ice-cold buffer and rapidly filtering the mixture through a membrane filter to trap the vesicles.

-

Wash the filters to remove extra-vesicular substrate.

-

Quantify the amount of substrate trapped within the vesicles using liquid scintillation counting or fluorescence measurement.

-

Determine the inhibitory effect of FTC on ATP-dependent substrate transport into the vesicles.

BCRP ATPase Activity Assay

This assay measures the ATP hydrolysis activity of BCRP, which is coupled to substrate transport.

-

Use purified BCRP reconstituted into proteoliposomes or membrane preparations from BCRP-overexpressing cells.

-

Incubate the BCRP-containing membranes with a known BCRP substrate (which stimulates ATPase activity) in the presence of various concentrations of FTC.

-

Initiate the reaction by adding ATP.

-

After a set time, stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).

-

Determine the concentration of FTC required to inhibit the substrate-stimulated ATPase activity of BCRP.

In Vivo Pharmacokinetic Studies

While FTC itself is not used in vivo due to toxicity, its analogs are. The following protocol outlines a general approach for assessing the in vivo effects of a BCRP inhibitor.

-

Administer the BCRP inhibitor (e.g., Ko143) to rodents (e.g., mice) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

After a suitable pre-treatment time, administer a BCRP substrate drug.

-

Collect blood and tissue samples at various time points.

-

Process the samples (e.g., plasma separation, tissue homogenization).

-

Quantify the concentration of the BCRP substrate drug and the inhibitor in the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).[6]

-

Determine the effect of the BCRP inhibitor on the pharmacokinetic parameters (e.g., AUC, Cmax, bioavailability) of the substrate drug.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of BCRP/ABCG2 inhibition by this compound.

Experimental Workflow Diagram

Caption: Workflow for a fluorescent drug accumulation assay.

Conclusion

This compound is a powerful and specific inhibitor of the BCRP/ABCG2 multidrug transporter. Its ability to reverse BCRP-mediated resistance to a variety of chemotherapeutic agents has made it an indispensable tool in cancer research. While its in vivo application is limited by toxicity, FTC and its less toxic analogs continue to be instrumental in elucidating the role of BCRP in drug disposition and resistance. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field.

References

- 1. Synthesis and ABCG2 inhibitory activity of novel fumitremorgin C analogs--specificity and structure activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of ABCG2 Transporter Activity by Ko143 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]